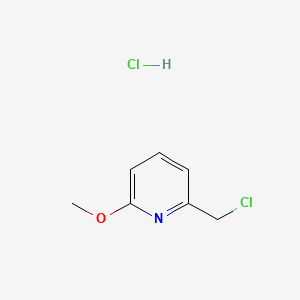

2-(Chloromethyl)-6-methoxypyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-6-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUIGWFEWARCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712383 | |

| Record name | 2-(Chloromethyl)-6-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864264-99-3 | |

| Record name | 2-(Chloromethyl)-6-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-6-methoxypyridine hydrochloride

Abstract: 2-(Chloromethyl)-6-methoxypyridine hydrochloride is a substituted pyridine derivative of significant interest in synthetic organic and medicinal chemistry. Its unique bifunctional nature, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on the pyridine core, renders it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, chemical reactivity, and safety protocols, tailored for researchers and professionals in drug discovery and chemical development.

Core Chemical Identity and Properties

This compound is a solid, crystalline compound. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. Its core structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 6-position with a methoxy group (-OCH₃).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(chloromethyl)-6-methoxypyridine;hydrochloride | [1] |

| CAS Number | 864264-99-3 | [1] |

| Molecular Formula | C₇H₈ClNO · HCl (or C₇H₉Cl₂NO) | [1] |

| Molecular Weight | 194.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | FZUIGWFEWARCLF-UHFFFAOYSA-N | [1] |

Note: Data for this specific isomer can be limited; some properties are inferred from closely related analogues and supplier data.

Synthesis and Manufacturing

The synthesis of this compound typically originates from a precursor such as 2-methyl-6-methoxypyridine or 2-hydroxymethyl-6-methoxypyridine. A common and effective laboratory-scale method involves the chlorination of the corresponding hydroxymethylpyridine.

Experimental Protocol: Synthesis via Chlorination

A well-established method for converting hydroxymethylpyridines to their chloromethyl analogues is treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[2][3]

-

Precursor Solubilization: 2-Hydroxymethyl-6-methoxypyridine (1.0 eq.) is dissolved in an inert, anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., Argon or Nitrogen).

-

Chlorination: The solution is cooled in an ice bath (0 °C). A solution of thionyl chloride (1.1-1.2 eq.) in the same solvent is added dropwise, maintaining the low temperature to control the exothermic reaction.

-

Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred for a period of 1 to 4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude solid residue is then triturated with a non-polar solvent like hexanes or diethyl ether to precipitate the hydrochloride salt.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with the non-polar solvent to remove impurities, and dried in vacuo to yield the final product.

This process efficiently generates the hydrochloride salt directly, as HCl is a byproduct of the reaction between the alcohol and thionyl chloride.

Caption: Sₙ2 nucleophilic substitution on the chloromethyl group.

Applications in Synthesis

This compound is a key building block for creating a diverse range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediates: It is used in the synthesis of biologically active compounds. The reactive chloromethyl group allows for easy coupling with amines, thiols, and alcohols, which are common functional groups in drug candidates. [4]This makes it valuable for constructing derivatives with potential applications as kinase inhibitors, anti-inflammatory agents, and CNS-targeting molecules. [5]* Ligand Synthesis: The pyridine nitrogen and the substituent introduced via the chloromethyl group can act as a bidentate ligand, making it useful for the synthesis of coordination complexes with various metals.

Safety, Handling, and Storage

As with other reactive chloromethylated heterocyclic compounds, this compound must be handled with appropriate care. It is classified as a hazardous substance.

Table 2: GHS Hazard Information (based on analogous compounds)

| Hazard Class | Statement | Pictogram(s) | Reference(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | [6] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | GHS05 | |

| Serious Eye Damage | H318: Causes serious eye damage | GHS05 | [7] |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | [8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [9][10]Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield. [7] * Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. [8] * Skin and Body Protection: Wear a lab coat, long sleeves, and closed-toe shoes. For larger quantities, consider an apron or full-body suit. [11]

-

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [9]* Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture. [4][11]The compound is hygroscopic and can hydrolyze if exposed to water.

-

Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon) is recommended to prevent degradation.

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its utility is defined by the electrophilic chloromethyl group, which enables straightforward nucleophilic substitution reactions. This reactivity profile makes it a crucial building block for synthesizing a wide range of functionalized pyridine derivatives for the pharmaceutical and materials science sectors. Adherence to strict safety and handling protocols is essential when working with this compound due to its corrosive and irritant properties.

References

- PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.

- MySkinRecipes. 5-(Chloromethyl)-2-methoxypyridine hydrochloride.

- Lookchem. Cas 405103-68-6,2-(CHLOROMETHYL)-6-METHOXYPYRIDINE.

- MOLBASE. 2-(Chloromethyl)-6-methoxypyridine.

- PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.

- Wikipedia. 2-Chloromethylpyridine.

- precisionFDA. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE HYDROCHLORIDE.

- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Molbase. 5-chloro-2-(chloromethyl)-4-methoxypyridine.

Sources

- 1. This compound [cymitquimica.com]

- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 5. 2-(chloromethyl)-6-methoxynaphthalene | CAS#:41790-33-4 | Chemsrc [chemsrc.com]

- 6. 2-(Chloromethyl)-6-methylpyridine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2-(Chloromethyl)-6-methoxypyridine hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and application of 2-(Chloromethyl)-6-methoxypyridine hydrochloride. This pivotal building block, owing to its precisely positioned reactive and modulating functional groups, is a key intermediate in the synthesis of a range of pharmaceutically active compounds.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative provided as its hydrochloride salt to improve stability and handling. The inherent reactivity of the chloromethyl group, electronically influenced by the methoxy substituent and the pyridine ring, makes it a versatile electrophile for constructing complex molecular architectures.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 864264-99-3 | [1][2] |

| Molecular Formula | C₇H₉Cl₂NO | [3] |

| Molecular Weight | 194.06 g/mol | [2] |

| IUPAC Name | 2-(chloromethyl)-6-methoxypyridine;hydrochloride | |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

Note: Specific data on melting point and solubility for this exact isomer are not widely published. Data for analogous compounds, such as 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, show a melting point of approximately 128-131°C and solubility in water.[4][5]

Chemical Structure:

Figure 1: 2D Structure of this compound

Figure 1: 2D Structure of this compound

Synthesis and Mechanistic Rationale

The industrial synthesis of substituted 2-(chloromethyl)pyridine hydrochlorides is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and robust strategy begins with the corresponding 2-methylpyridine derivative. The rationale behind this pathway is the selective activation of the methyl group for chlorination.

A widely adopted synthetic approach involves the following key transformations:

-

N-Oxidation: The synthesis typically starts with the N-oxidation of the parent pyridine. This step is crucial as it deactivates the pyridine ring towards electrophilic attack and, more importantly, facilitates the subsequent rearrangement to activate the 2-methyl group.

-

Rearrangement & Acetoxylation: The pyridine-N-oxide is then reacted with an acetylating agent like acetic anhydride. This induces a rearrangement, leading to the formation of an acetoxymethyl intermediate.

-

Hydrolysis: The acetoxy group is hydrolyzed under basic conditions to yield the corresponding hydroxymethylpyridine.

-

Chlorination: The final step is the conversion of the hydroxyl group to a chloro group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[6][7] The reaction with thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which are easily removed. The final product is isolated as the hydrochloride salt.

Core Applications in Drug Development

The primary utility of this compound in drug development is its role as a key electrophilic building block. The chloromethyl group is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack by a wide range of nucleophiles, including thiols, amines, and alcohols.[8]

Pivotal Role in Proton Pump Inhibitor (PPI) Synthesis:

This class of intermediates is fundamental to the synthesis of many proton pump inhibitors (PPIs), a class of drugs that are highly effective in treating acid-related gastrointestinal disorders.[9] The general synthesis involves the coupling of a substituted 2-(chloromethyl)pyridine with a 2-mercaptobenzimidazole derivative.[9]

The causality of this specific reaction choice is twofold:

-

Reactivity: The sulfur atom of the mercaptobenzimidazole is a soft nucleophile, which reacts efficiently and selectively with the soft electrophilic carbon of the chloromethyl group.

-

Structural Core: This coupling reaction directly forms the core pyridinylmethylthio-benzimidazole scaffold of the final PPI drug.[10]

While many commercial PPIs like omeprazole use a 4-methoxy-substituted pyridine intermediate, the 6-methoxy isomer serves as a valuable analogue for the development of new chemical entities, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

Experimental Protocols

The following protocols are representative of the common use and analysis of this intermediate. They are intended as a guide and should be adapted and optimized for specific laboratory conditions and scales.

Protocol: Nucleophilic Substitution with a Thiol Nucleophile

This protocol describes a typical laboratory-scale coupling reaction, simulating the key step in PPI synthesis.

Objective: To synthesize a pyridinylmethylthioether derivative.

Materials:

-

This compound

-

4-Mercaptobenzoic acid (as a representative thiol)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-mercaptobenzoic acid (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the resulting suspension at room temperature for 20 minutes to form the thiolate salt.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Expertise Note: The use of a slight excess of the hydrochloride salt (1.1 eq) helps to drive the reaction to completion. Potassium carbonate is a sufficiently strong base to deprotonate the thiol without causing significant side reactions.

Protocol: Purity Analysis by LC-MS/MS

This protocol outlines a method for the quantitative analysis of 2-(chloromethyl)pyridine derivatives, which is crucial as they can be potential genotoxic impurities (PGIs) in the final Active Pharmaceutical Ingredient (API). This method is adapted from validated procedures for similar compounds.[11][12]

Objective: To develop a sensitive method for detecting and quantifying the title compound at parts-per-million (ppm) levels.

Instrumentation & Conditions:

-

LC System: HPLC or UPLC system

-

MS Detector: Triple quadrupole mass spectrometer (MS/MS)

-

Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm)[11]

-

Mobile Phase A: 10 mM Ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic or a shallow gradient optimized for separation (e.g., 80:20 v/v Mobile Phase A:B)

-

Flow Rate: 1.0 mL/min

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

MS/MS Transitions: Monitor for the specific parent ion to daughter ion transition for 2-(Chloromethyl)-6-methoxypyridine.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration. Perform serial dilutions to create calibration standards at the desired concentration range (e.g., 0.1 ppm to 5 ppm).

-

Sample Preparation: Dissolve a precisely weighed amount of the API or reaction mixture in a suitable diluent (e.g., mobile phase) to a known concentration.

-

Analysis: Inject the standards and samples onto the LC-MS/MS system.

-

Quantification: Construct a calibration curve from the standard injections. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Trustworthiness Note: This method's self-validating nature comes from the high selectivity of MS/MS detection. By monitoring a specific precursor-to-product ion transition, interferences from the matrix are minimized, ensuring accurate quantification even at trace levels, as required by regulatory guidelines like the ICH.[11]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

Hazard Summary:

| Hazard Statement | GHS Classification | Precautionary Measures |

| Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[13] |

| Causes skin irritation | Skin Corrosion/Irritation | Wear protective gloves. Wash contaminated clothing before reuse.[13] |

| Causes serious eye irritation | Serious Eye Damage/Irritation | Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes.[13] |

| May cause respiratory irritation | STOT - Single Exposure | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[13] |

Handling and Storage:

-

Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a chemical fume hood to avoid inhalation of dust.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a high-value intermediate whose utility is firmly established in the field of pharmaceutical synthesis. Its specific reactivity, governed by the interplay of its functional groups, allows for the efficient and targeted construction of complex drug molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for any scientist leveraging this powerful building block to advance the frontiers of drug discovery.

References

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Proton Pump Inhibitors.

- LookChem. Cas 4377-33-7, 2-(Chloromethyl)pyridine.

- PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.

- Wikipedia. 2-Chloromethylpyridine.

- LookChem. 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE Safety Data Sheets(SDS).

- PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.

- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

- ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.

- Google Patents. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

- precisionFDA. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE HYDROCHLORIDE.

- PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.

- Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.

- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

- PubChem. 2-Chloro-6-methoxypyridine.

- PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.

- Google Patents. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

- LookChem. 5-(CHLOROMETHYL)-2-METHOXYPYRIDINE HYDROCHLORIDE 120276-36-0 wiki.

- Oriental Journal of Chemistry. (2017, April 12). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.

- ResearchGate. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- National Institutes of Health (NIH). The Chemically Elegant Proton Pump Inhibitors.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. cionpharma.com [cionpharma.com]

- 6. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-(Chloromethyl)-6-methoxypyridine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for 2-(Chloromethyl)-6-methoxypyridine hydrochloride. Rather than possessing a classical pharmacological mechanism involving receptor binding or enzyme inhibition, the "action" of this compound is rooted in its chemical reactivity. As a substituted pyridine derivative, its primary function is that of a versatile electrophilic building block in organic synthesis. The core of its reactivity lies in the chloromethyl group at the 2-position, which acts as a potent alkylating agent. This document will dissect the electronic and structural features that govern its reactivity, detail the predominant nucleophilic substitution mechanism, provide validated experimental protocols for its application and mechanistic study, and discuss the critical safety considerations for handling this intermediate.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound primarily utilized as an intermediate in the synthesis of more complex molecules, including potential Active Pharmaceutical Ingredients (APIs).[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

Table 1: Physicochemical Properties of 2-(Chloromethyl)-6-methoxypyridine

| Property | Value | Source |

| CAS Number | 405103-68-6 | [1][3] |

| Molecular Formula | C₇H₈ClNO (Free Base) | [1] |

| Molecular Weight | 157.60 g/mol (Free Base) | [1] |

| Boiling Point | 216 °C at 760 mmHg | [1] |

| Density | 1.173 g/cm³ | [1] |

| Flash Point | 84.4 °C | [1] |

| Refractive Index | 1.519 | [1] |

Core Mechanistic Principle: Electrophilic Reactivity

The mechanism of action of 2-(Chloromethyl)-6-methoxypyridine is fundamentally a story of its electrophilicity. This reactivity is a direct consequence of the electronic interplay between its constituent functional groups: the pyridine ring, the methoxy group, and the chloromethyl group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect, which decreases the electron density of the ring carbons.

-

Methoxy Group (-OCH₃): Located at the 6-position, the methoxy group is an electron-donating group through resonance, pushing electron density into the ring. This partially counteracts the inductive withdrawal by the nitrogen.

-

Chloromethyl Group (-CH₂Cl): This is the primary reactive center. The high electronegativity of the chlorine atom polarizes the C-Cl bond, creating a significant partial positive charge (δ+) on the methylene carbon. This makes the carbon highly susceptible to attack by nucleophiles. The chlorine atom also serves as an excellent leaving group.

The combination of these features renders the methylene carbon a potent electrophilic site, primed for alkylation reactions.

Caption: Electronic landscape of the molecule.

The Primary Mechanism: Bimolecular Nucleophilic Substitution (Sₙ2)

The dominant mechanism of action for this compound is a bimolecular nucleophilic substitution (Sₙ2) reaction.[4] In this pathway, a nucleophile directly attacks the electrophilic methylene carbon, leading to the displacement of the chloride ion in a single, concerted step.

Key Features of the Sₙ2 Mechanism:

-

Concerted Step: The bond formation with the incoming nucleophile and the bond breaking of the C-Cl bond occur simultaneously.

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (2-(chloromethyl)-6-methoxypyridine) and the attacking nucleophile.

-

Stereochemistry: If the carbon were chiral, this reaction would proceed with an inversion of stereochemistry.

-

Nucleophile Strength: The reaction is favored by strong, unhindered nucleophiles. Common nucleophiles include amines (R-NH₂), thiols (R-SH), alkoxides (R-O⁻), and carbanions.

Caption: The Sₙ2 alkylation pathway.

Experimental Protocols for Mechanistic Validation

To validate the proposed Sₙ2 mechanism and utilize the compound's reactivity, specific experimental protocols are essential. These methods provide a framework for both synthesis and kinetic analysis.

Protocol: General Procedure for Nucleophilic Alkylation

This protocol describes a generalized method for reacting this compound with a generic nucleophile (e.g., a primary amine or thiol). The causality behind this design is to ensure deprotonation of the hydrochloride salt and the nucleophile (if acidic) to enable the reaction.

Methodology:

-

Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the nucleophile (1.0 equivalent) in a suitable aprotic polar solvent (e.g., Acetonitrile or DMF).

-

Base Addition: Add a non-nucleophilic base (e.g., Potassium Carbonate or Diisopropylethylamine, 2.2 equivalents) to the solution. The base neutralizes the hydrochloride salt and deprotonates the nucleophile as needed.

-

Substrate Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the stirring reaction mixture at room temperature. The slight excess of the chloromethylpyridine ensures full consumption of the potentially more valuable nucleophile.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the pure alkylated product.

Protocol: Kinetic Analysis for Sₙ2 Mechanism Confirmation

This protocol outlines a self-validating system to confirm the bimolecular nature of the reaction, a hallmark of the Sₙ2 mechanism. The core principle is to measure the initial reaction rate while systematically varying the concentrations of each reactant.

Methodology:

-

Stock Solution Preparation: Prepare standardized stock solutions of 2-(Chloromethyl)-6-methoxypyridine (free base), the chosen nucleophile, and an internal standard in a suitable deuterated solvent (e.g., CD₃CN) for ¹H NMR analysis.

-

Reaction Series Setup:

-

Series A (Varying Substrate): Set up a series of NMR tubes where the concentration of the nucleophile is held constant, and the concentration of 2-(Chloromethyl)-6-methoxypyridine is varied systematically (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M).

-

Series B (Varying Nucleophile): Set up a second series of NMR tubes where the concentration of the substrate is held constant, and the concentration of the nucleophile is varied over the same range.

-

-

Data Acquisition: Initiate each reaction by adding the final component and immediately begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes) at a constant temperature.

-

Data Analysis: Integrate the signal of a characteristic proton on the product and compare it to the integration of the internal standard. Plot the concentration of the product versus time for the initial, linear phase of the reaction to determine the initial rate (v₀) for each experiment.

-

Mechanistic Confirmation: Plot log(v₀) versus log([Substrate]) for Series A and log(v₀) versus log([Nucleophile]) for Series B. A slope of approximately 1 for both plots confirms a first-order dependence on each reactant, and thus an overall second-order reaction, which is the expected outcome for an Sₙ2 mechanism.

Caption: Workflow for kinetic analysis.

Safety and Handling

While specific toxicity data for this compound is limited, compounds containing the chloromethylpyridine scaffold are generally treated as hazardous.[5][6][7] They are often classified as irritants and potentially harmful.

-

Hazards: Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[2][5][6] It can be harmful if swallowed.[2][5] As an alkylating agent, it should be handled as a potential mutagen.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[7] Work should be conducted in a well-ventilated chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.

Conclusion

The mechanism of action of this compound is defined by its chemical reactivity as an electrophilic alkylating agent. The chloromethyl group, activated by the electronic properties of the substituted pyridine ring, readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions. This reactivity makes it a valuable synthetic intermediate for the covalent introduction of the (6-methoxypyridin-2-yl)methyl moiety onto a wide range of nucleophilic substrates. Understanding this fundamental mechanism is critical for its effective and safe application in drug discovery and development.

References

- 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride | 2243512-09-4 | Benchchem. (URL: )

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID - PubChem. (URL: [Link])

- 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6 - Career Henan Chemical Co. (URL: [Link])

- Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - RSC Publishing. (URL: [Link])

- 2-Chloro-6-methoxypyridine Safety Data Sheet - Jubilant Ingrevia Limited. (URL: [Link])

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google P

- 2-(CHLOROMETHYL)-6-METHYLPYRIDINE HYDROCHLORIDE - precisionFDA. (URL: [Link])

- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: [Link])

- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])

- 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem. (URL: [Link])

- Electrophilic substitution reactions - pyridine - YouTube. (URL: [Link])

- 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride - ChemBK. (URL: [Link])

- A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity - PubMed. (URL: [Link])

- Electrophiles and Reactivity - YouTube. (URL: [Link])

Sources

- 1. 2-(chloromethyl)-6-methoxypyridine, CasNo.405103-68-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

"2-(Chloromethyl)-6-methoxypyridine hydrochloride" synthesis pathway overview

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-6-methoxypyridine hydrochloride

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

This compound is a key heterocyclic building block in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on a pyridine core, makes it a versatile intermediate for introducing the 6-methoxypyridin-2-yl)methyl moiety into a wide range of molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, delving into the mechanistic rationale behind procedural choices and offering detailed, field-proven experimental protocols for its preparation.

Primary Synthetic Pathway: From Carboxylic Acid to Chloromethyl Pyridine

The most robust and widely employed synthetic route to this compound commences with 6-methoxypyridine-2-carboxylic acid (also known as 6-methoxypicolinic acid). This strategy is favored for its logical progression, starting with a stable, commercially available precursor and proceeding through two distinct, high-yielding transformations: reduction and chlorination.

Conceptual Workflow of the Primary Synthesis

Caption: Primary synthetic pathway from 6-methoxypicolinic acid.

Step 1: Reduction of 6-Methoxypyridine-2-carboxylic Acid

The initial step involves the reduction of the carboxylic acid functional group to a primary alcohol. The choice of reducing agent is critical to ensure selectivity and high conversion without affecting the pyridine ring or the methoxy group.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: While various reducing agents can effect this transformation, lithium aluminum hydride (LiAlH₄) and borane complexes like borane-tetrahydrofuran (BH₃·THF) are the most effective and commonly used for reducing carboxylic acids. LiAlH₄ is a powerful, non-selective reducing agent that requires anhydrous conditions and careful handling. BH₃·THF offers a milder alternative, with excellent selectivity for carboxylic acids over many other functional groups.

-

Solvent System: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory, especially with LiAlH₄, to prevent violent quenching of the reagent.

-

Work-up Procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the resulting aluminum or borate complexes to liberate the alcohol product.

Step 2: Chlorination of 2-(Hydroxymethyl)-6-methoxypyridine

The conversion of the intermediate alcohol, 2-(hydroxymethyl)-6-methoxypyridine, to the target chloromethyl derivative is a pivotal step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient nature of its byproducts.[1][2]

Mechanistic Insight: The SNi Reaction

The reaction of an alcohol with thionyl chloride proceeds via the formation of a chlorosulfite intermediate.[2] In the absence of a base like pyridine, this intermediate can collapse in a concerted fashion, where the chlorine is delivered from the same face, leading to retention of configuration. This is known as the SNi (Substitution Nucleophilic internal) mechanism. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), conveniently evolve from the reaction mixture, driving the equilibrium towards the product.[3]

Caption: Simplified mechanism of alcohol chlorination using SOCl₂.

Causality Behind Experimental Choices:

-

Reagent: Thionyl chloride is highly effective and its use results in volatile byproducts that are easily removed.[1][3]

-

Solvent: A non-protic solvent like dichloromethane (DCM) or chloroform is typically used to dissolve the starting material and facilitate a smooth reaction.[4]

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.[5]

Step 3: Formation of the Hydrochloride Salt

The free base, 2-(chloromethyl)-6-methoxypyridine, is often an oil and can be unstable upon storage. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. This is typically achieved by treating a solution of the free base with hydrogen chloride, either as a gas or dissolved in an appropriate solvent like diethyl ether or isopropanol.

Alternative Synthetic Strategies

While the reduction-chlorination sequence from 6-methoxypicolinic acid is predominant, other routes have been explored, often starting from more readily available pyridine derivatives. One such approach begins with 2-methyl-6-methoxypyridine.

Pathway from 2-Methyl-6-methoxypyridine

This strategy involves the direct chlorination of the methyl group. However, direct free-radical chlorination of a methyl group on a pyridine ring can be challenging and may lead to side reactions or require harsh conditions.[6] A more controlled, multi-step sequence is often preferred, analogous to syntheses of similar compounds:[7]

-

N-Oxidation: The pyridine nitrogen is first oxidized to the N-oxide using an oxidant like hydrogen peroxide in acetic acid.[7]

-

Rearrangement/Acetoxylation: The N-oxide is then treated with acetic anhydride, which leads to a rearrangement, yielding 2-(acetoxymethyl)-6-methoxypyridine.

-

Hydrolysis: The acetate ester is hydrolyzed under basic conditions to afford 2-(hydroxymethyl)-6-methoxypyridine.

-

Chlorination: The resulting alcohol is then chlorinated as described in the primary pathway.[7]

This alternative, while longer, can be advantageous if 2-methyl-6-methoxypyridine is a more economical starting material than the corresponding carboxylic acid.

Detailed Experimental Protocols

The following protocols are presented as a cohesive workflow for the primary synthetic pathway.

Experimental Workflow Overview

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Synthesis of 2-(Hydroxymethyl)-6-methoxypyridine

-

Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 6-methoxypyridine-2-carboxylic acid (15.3 g, 0.1 mol).

-

Dissolution: Anhydrous tetrahydrofuran (THF, 200 mL) is added, and the mixture is stirred to form a suspension.

-

Reduction: The flask is cooled to 0 °C in an ice bath. A solution of borane-tetrahydrofuran complex (1.0 M in THF, 120 mL, 0.12 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is heated to reflux (approx. 66 °C) for 4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Work-up: The reaction is cooled to 0 °C, and methanol (20 mL) is added cautiously to quench the excess borane. The mixture is then concentrated under reduced pressure. The residue is partitioned between ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield 2-(hydroxymethyl)-6-methoxypyridine as a crude oil, which is used directly in the next step without further purification.

Protocol 2: Synthesis of this compound

-

Setup: A dry, 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere is charged with the crude 2-(hydroxymethyl)-6-methoxypyridine from the previous step.

-

Dissolution: Anhydrous dichloromethane (DCM, 200 mL) is added, and the solution is cooled to 0 °C in an ice bath.

-

Chlorination: Thionyl chloride (11.0 mL, 0.15 mol) is added dropwise over 20 minutes. A gas trap is used to neutralize the evolving HCl and SO₂.

-

Reaction: After addition, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours. TLC is used to monitor the disappearance of the starting alcohol.

-

Isolation of Free Base: The solvent and excess thionyl chloride are removed under reduced pressure. The residue is redissolved in diethyl ether (150 mL) and washed carefully with a cold, saturated aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases. The organic layer is then washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Salt Formation: The ethereal solution is cooled to 0 °C, and a 2.0 M solution of hydrogen chloride in diethyl ether is added dropwise with vigorous stirring until no further precipitation is observed.

-

Final Product Isolation: The resulting white precipitate is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to afford this compound as a stable, white solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the primary synthetic pathway.

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Reduction | 6-Methoxypicolinic acid, BH₃·THF | THF | 0 to 66 | 4-6 | ~90-95 (crude) |

| Chlorination | 2-(Hydroxymethyl)-6-methoxypyridine, SOCl₂ | DCM | 0 to 25 | 2-3 | ~85-90 (as HCl salt) |

| Overall | ~75-85 |

References

- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-SKeKng4KSoZQuHm2f6TBNFhPxCD_tRzGHkc7DWTfmfD8iB6w-Ofqz7bs1NtUahph8RuunpfPJY6A1ko0teGMjensC5HoKuU8UU87ymleVHqL_tCS-Nv82E6lGdoW1FwyT7G4mfi1VkWc4nM=]

- Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4dT_a35A23CS9Z6SzjtbpPBfqfObExUe3i62H3hXFg5oom2FvhHMRSv04Zj8bHmc8p_g-SPd3bP0k7xrz6XMOp8veS2sv7umx-0nLUHBLlR82QZny6Q0E28h2fBNfxDf0V4oGHLDswA47e1-v5IF10N42vS2y]

- METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwZjT5DO878Kxh5Q7_dKmebzWjXufP-sVnZ-mNKn_IXIW1fYKva_Q2hzfDs4XOUfFyg9Ide4FfGA0TXg4LzajJHiUwORuytFH7-i2V1h6WPZnCnfu1nEBDC1Hl5Y3YgqxY0ezE8YvEISWEVhDcUmMblE3xUfOKXkHsLoVuLOaab1spp-lU6Z66qw==]

- 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe7wXU1r5NJllTWj8JrSp7c_gOrMRQ_SXt615B0t4ATPbki7C8MI0ItAd_YpMLf_xU4FIuJMhs3LU1sKrW3sImu4qc3m22n7Z9fwaQ0Z9b8zpGUZbWDxKm2wHjt4nZTSD2IxfYQw==]

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuoPF4wl7vPCLp3MLjFqAzXwnJKX3z8lrVRR36KElD3JczK4AXI4gcKNtD2hPqrJVsySMob-mC6m3UphdW9tdufk6sWC4w4srF_cOxb7TLcpVswhiJWolSTNl98V28AFQG7do9A47on4GD96g=]

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeaDkBhbwtKBLv7xjUNHid2FaI3DqImZRZ3CmnsxjFwyPQz9En8FeLwl_Pxdgm_ecEmKTfzXtt6Epg_ywJIUzR3QNiXkETcZOpJ1p3ycR8UE9u_0AP0osjFPJWXkwy-VJmmQsGImyDHPKByFSKcoTJ]

- A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVIZsnJJieLc4q_knHSCuIxfIxbUKZB8DXQpDKxdQNCFeP1ADyTKQ99Fd6Iph17YG1CajAV4ujelQMHCH5DKp0dBinpOmeinOqV0hUnWspjCoAUv0f9ZB7qvazlbH5XUYx-J575exh1FI4cb8Od5INtLfwUTzSw2TRMjhqG8YhzBApJzM9CMJAmA-WUurAqOQ_2_pIe6ExMLcsUs3nGAoOXXfcUBlO31BCWeAeP_YXfHMM5hz5a7GGb1ti53w2ELKzJxqQ5_scQkg3kE7wXLvTm28RGpBqEk3TfwuGRDU=]

- How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyh7-nA3wY0eEWUkzVvOcMTui-IdzLxRB_jY4K11uOmj1uX2dK7tOQBD80HIwsSb3w4ai7C7UCDXrSUu_Ki6c2rY04AWIbOQJGtdTvbqdiSN0Nwz_rBcw7VZ6tLre8hn-RdfT9Wb1hd4LoNnwv27ODXAFE8zbkBkQUdbKhLZQPN7hOSpVcgLDxrEE=]

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJxneOLK5hJBBfJR5zhXZqGeJchPi8xKBvHzWL2WjCQ1iTO__8KEU0MFE5hzJP-82lrqe-vSTVkQ9ksTEiXNW4DJqu-FHzJ0d6t-CH_wQJRpbojK5CnLF8ULCLyn8CRDPCvKerB3bSn6-kXNI=]

- The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Journal Article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbUMH4ciRP2aZduU7lbyuqXeaHyJHwC_wSS0Q-WlG8L1FF7UFqYZAggQvBwd91NLPIum-LQJVgphT3sYFigl2hLTyYg8LpxF1_m5EAwL7skwOWPOX1Q0XyV8AagFPKzb7tmkenldwtYusHNEXVHS19FkpabuUxLl97t3ooVy8t7nez5FJ3rOgfq5AiCIZ-lxVC8b25Dkq-DazYdZkmc8yzlqY51afVQCg7cLPQqy0TgvBtJl544mugRpgEmwS9zoM=]

- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJdU5OX0oqZZ18dWuaY1Jg-c0shwQ-Hxp9tZ8pGbXyrmMh6TtUj1UT6rvU9BxU7ip_G8lIGbp1Syxh14Jv8rWMc1grqxy3dbcb5EYLiyQT9urHP4mfObbaSEP3rplT66Y8qJyxvnUczmw=]

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal Article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl_Fx80MFdZQL-T5Y8okVbFc6WpTkU_Z6xFE6Y4Jy7wTbhJQC9qkxF7x71tqO6n-PqEH8OuMCP_ghgfjZProD7-qUpl9tyQXQZsaLi0_8Q1PdNwEnC4B0QAOwuCboY257veqC4SLnrdmqsns62vc_OMnX-1fG59EU=]

- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Journal Article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlWaIkIOvXAwkKWhoStlRHLI26Fcq6I_GKJdDFBLeadAnTSMbYWbR_aXz9Y4kILDVw1qT31VPJjr_j2amqDR4OU1z8oTS3h6R4Tf1el4z_jJvwKepzmyUeqSGTwTwjtSN1j5i6PV6dqX1FZh3JPy1iMPiZC4M=]

- How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBiPUzYwIkGigoCyXUM3dNVl6HccVvCDUcBOwj4PEcMh6OemHBfheDuiF18GqFRBbEyeFTHBppXXURsH1vU5Xj3FCYMBNa4PqRZ55uLZzPOr205BHIa19FEmUy5GyetDJ_ffQfGPmyoanljFS5TmH0XuPIUKGhqGsIdjJIwRwVhsjXvpTv-A1Aq20=]

- 2-Chloro-6-methoxypyridine. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqoT1O86-qiP0gSBYRHN2POKv3CMHe2ZkhlxzKapXRleY55iYZXyvFrWbgY7utVp2BUWZmDksDNuYgfDwvm3RbzuQTkPufLvCeqJ62lpQqFbObf2enumeAJeaH00WcHJ2h_JjeZu_IioMvz5csxmqmWa0uiJDDq1mmZ3x9I0eG]

- Hammick reaction. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmZZgM1X78Yo08YyReSjEMppSBRrQNefl0f1oSN8dOI9E-Mc8w9S7iFz3ZcuPzLl-cAaP6nR7QYjYi5MbibJw7FeVMk_WY5oDiwp4GhiUrvbHYvcHcDcjiFcUUzA7O_hygtqaeJwmL5UY=]

- Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBJalMqCjq14AdJsOCE06x2DayvwMbHKnxGy46R4OqpxScu_vICf8xAyhDDBIxoDkkrTBDvVXPWMcgkqJoioxlJtuTnNOS8kzNATSGhoipBxqlgCxTACyF_TaT-4yuyKFP4KraM033SudGNUYeRjPfEBhD9AKI-O2sYY-bZvMkoafMef5WjePES6fwkuUVdR-beg_ybx_6]

- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC2o3HeZw9iq9eu_YefnFCMGnAdeeoHzbYtxh3uHQo9zwIwe7Gs7DkTMn4I8V_MYlQTYguPT50KQYXgG5kKMlJfqKkQ7l0-7jFtMg5ShS8n4S53uwELyM8PlnSrU4pr18r75pM2TQAavLORGApCGCF-9rvUvCc877EgXcxhHAemiqoQGojLth5XG_B1glFHeZQOnF0sgHY-2QjFkwgO5ELa6WweelE07eCDza--3tewYAUmVAzxRs5PUCmRSHYJ6lReWpM3LFyi5VR0N2fMEJm]

- The reductive cleavage of picolinic amides. David Spring's group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7U9Cy0zqv0VEL1_TTGM3Oaq5y-xjlgZ9Wrlg08bNUyqyhQy4M1HBNMdoXhlB5nWv31KZlo9MhGFTpkqDY-7bP2i9sy5NQ7fs5WwPwo-nkUdHjCa9RzDadR0bCabnEezvu49416Kz59h9NHf8V73ymtbx86KtSC4BWocx7]

- Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVq78535Wy89WrRlnQgcw77mUBWQWpj4dG1Z8KiKXH5eB1-4IYyuOsfE80wS5X5-7valhj4dHa74U95-iBWIAlwWRs4NXiT-MJwXyqfcPoJIxd8WwRQRDaZvyhqlhFBHBOnIbStKNlR5WRZhZ_JDfG0hiFVCZPEWFCM9QaqLQD5fyZy_prmf5gyhzKsJdPFwniVpx0]

- 6-Methoxypyridine-2-carboxylic acid 97%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbtnd7kOCCHIdBeoEZBszeEKCV84d-iLVeFDt5WPAFTsyCVK_AucAkDCbiqVUfmLDaKkhbPU0JExHSRp0qLFLNed1opZab8rqvoX2mFCG2r2e5BcNlqW9agdDPRwQqLgSbps_BRGPsdBJY8AxfDO00M6sIbQ==]

- Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9a22E8sqFeeCkobz_fzbOGhcXGfWyFUTdQQFwdXrpKhLy_zjXru8AjE8XnkMKOZkPIFa-cTIU3vSXzok9bhqZPSR7NDKkCO5tmMmsAljzcIqGtrzH_e5jRYHeV5UhAn6XZCGduMg=]

- 2-Picolinic acid synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqlOb7AekYAf20kIc0d0eY6clCpBXSl8GfWQyN2lzauNIzoxGiEoiWynR7TSRwfm0BUfqApx-VSkWZPQ20xV-yI5imjf5kESdBwOV5IX_-FK6aIHXH65Zq6c2bxv8s8uThgspL3z0Ze9h9M7OShoEp35apl4Ik]

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1G46jTkOYSd5MOQ3t3b1pVxNi0if6o3n_FueTtMHKDV-eGQxao_FwqoVgsb2A54zNPlssZK5RsHM7iFQT5oMMgni0YqNXpWdOIPYW2jYXGSKwDuV60N6G5kWRGipjZuzfpPae64oLFYMWxfMw2T3VIduDayOHcQ-qIdUQUjpy9R3KqNLX75oPfxhsVDeICxf1HnI=]

Sources

- 1. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Chloromethyl)-6-methoxypyridine hydrochloride: A Versatile Electrophile in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, pyridine derivatives are foundational building blocks for creating complex, biologically active molecules.[1] Their unique electronic properties and the ability to undergo a wide array of chemical transformations make them indispensable scaffolds in drug discovery. Among these, 2-(Chloromethyl)-6-methoxypyridine hydrochloride emerges as a highly valuable and reactive intermediate.

This technical guide offers a comprehensive exploration of this compound, focusing on its core reactivity, applications in synthesis, and practical, field-proven insights for its use. The compound's structure features a pyridine ring functionalized with a reactive chloromethyl group at the 2-position and an electron-donating methoxy group at the 6-position. The chloromethyl group serves as a potent electrophilic site, enabling the facile introduction of the "6-methoxy-pyridin-2-ylmethyl" moiety into a diverse range of molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in their synthetic endeavors.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key properties of this compound and its corresponding free base are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 864264-99-3 | [2] |

| Molecular Formula | C₇H₉Cl₂NO | - |

| Molecular Weight | 194.06 g/mol | - |

| Appearance | Solid | [2] |

| Boiling Point (Free Base) | 216 °C at 760 mmHg | [3] |

| Density (Free Base) | 1.173 g/cm³ | [3] |

| Flash Point (Free Base) | 84.4 °C | [3] |

Part 1: Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group. This functional group behaves as a potent electrophile, analogous to a benzyl chloride, making it an excellent substrate for nucleophilic substitution (SN) reactions.

Causality of Reactivity: The chlorine atom, being highly electronegative, polarizes the C-Cl bond, rendering the benzylic-like carbon atom electron-deficient and thus susceptible to attack by nucleophiles. The adjacent pyridine ring can stabilize the transition state of the substitution reaction. The hydrochloride salt form ensures stability for storage; however, in reaction, a base is typically required to neutralize the HCl and liberate the nucleophile for the reaction to proceed efficiently.

The general mechanism involves the attack of a nucleophile (Nu:⁻) on the electrophilic methylene carbon, leading to the displacement of the chloride leaving group. This process forges a new carbon-nucleophile bond.

Figure 1: General mechanism for nucleophilic substitution.

Part 2: Key Applications in Organic Synthesis

The primary role of this compound is as a versatile alkylating agent. It efficiently reacts with a broad spectrum of nitrogen, oxygen, and sulfur nucleophiles, providing a reliable route to a variety of substituted pyridine derivatives.

Application 1: N-Alkylation of Amines and Heterocycles

The formation of C-N bonds via alkylation is a cornerstone of pharmaceutical synthesis. This reagent is an excellent choice for alkylating primary and secondary amines, anilines, and the nitrogen atoms of various heterocyclic systems. Such reactions are pivotal for building the core structures of many active pharmaceutical ingredients (APIs).

Illustrative Protocol: Synthesis of an N-Alkylated Pyridine Derivative

This protocol describes the chlorination of a hydroxymethylpyridine to produce the reactive chloromethyl intermediate in situ or isolated, which is then used for alkylation. We will focus on the chlorination step as a self-validating system for producing the reactive agent.

Objective: To synthesize 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride from its corresponding alcohol.

Reagents & Materials:

-

4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Argon or Nitrogen atmosphere

-

Round-bottom flask, magnetic stirrer, dropping funnel

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere of argon, dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (e.g., 25.1 g, 0.15 mol) in anhydrous dichloromethane (400 mL).[4]

-

Addition of Chlorinating Agent: Prepare a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL). Add this solution dropwise to the stirred alcohol solution over 30 minutes at room temperature.[4]

-

Reaction: Stir the reaction mixture for an additional 30 minutes at room temperature after the addition is complete. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: Upon completion, remove the solvent (DCM) and excess thionyl chloride under reduced pressure using a rotary evaporator.[4]

-

Purification: Suspend the resulting solid residue in hexanes (200 mL) and stir vigorously. Collect the solid by filtration.

-

Drying: Wash the solid product with additional hexanes (50 mL) and air-dry to yield the final product as a white solid (Yields are reported to be quantitative).[4]

The resulting chloromethyl compound is now ready for subsequent N-alkylation reactions, typically by reacting it with a desired amine in the presence of a non-nucleophilic base like potassium carbonate or triethylamine in a polar aprotic solvent such as DMF or acetonitrile.

Figure 2: Workflow for the synthesis of the reactive chloromethyl intermediate.

Application 2: O- and S-Alkylation

Beyond C-N bond formation, this compound is an effective reagent for the alkylation of oxygen and sulfur nucleophiles to form ethers and thioethers (sulfides), respectively. These moieties are prevalent in pharmaceuticals and agrochemicals.

-

O-Alkylation: The reaction with alcohols or phenols, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), yields the corresponding pyridyl methyl ethers. The choice of base is critical; stronger bases like NaH are used for less acidic alcohols, while weaker bases like K₂CO₃ are suitable for more acidic phenols.[5]

-

S-Alkylation: Thiols are excellent nucleophiles and react readily with this reagent. The reaction is often carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion, leading to high yields of the corresponding thioether.[6] This transformation is generally very efficient due to the "soft" nature of the thiolate nucleophile.

General Protocol Considerations for O/S-Alkylation

-

Deprotonation: The nucleophile (alcohol, phenol, or thiol) is first treated with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) in an aprotic solvent (e.g., DMF, THF, Acetone) to generate the corresponding alkoxide, phenoxide, or thiolate.

-

Alkylation: this compound is added to the solution of the nucleophile. The hydrochloride salt is often used directly, as the base in the reaction mixture will neutralize it to the active free base form.

-

Reaction Conditions: The reaction is typically stirred at temperatures ranging from room temperature to moderate heating (e.g., 50-80 °C) until completion, as monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to provide the crude product, which is purified by column chromatography or recrystallization.

Part 3: Synthesis of the Reagent

A robust and scalable synthesis is crucial for any key intermediate. A plausible and common industrial route to 2-(chloromethyl)pyridine hydrochlorides involves a multi-step sequence starting from a readily available picoline (methylpyridine) derivative.[7]

Figure 3: Plausible synthetic pathway to the title compound.

This synthetic sequence leverages well-established transformations on the pyridine core:

-

N-Oxidation: The pyridine nitrogen is first oxidized to the N-oxide. This activates the methyl group at the 2-position for further functionalization.[7]

-

Acetoxylation: The N-oxide undergoes rearrangement in the presence of acetic anhydride to yield the acetoxymethyl derivative.

-

Hydrolysis: The acetate ester is hydrolyzed under basic conditions to afford the key intermediate, 2-(hydroxymethyl)-6-methoxypyridine.

-

Chlorination: The final step is the conversion of the primary alcohol to the chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, which also generates the hydrochloride salt.[4][8]

Part 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are essential for ensuring laboratory safety. The compound is classified as an irritant and is harmful if swallowed.

| Safety Information | Details |

| Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Hazard information is based on data for structurally similar compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) for CAS 864264-99-3).[2][9]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid generating dust. Handle as a solid and weigh carefully.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a potent and versatile synthetic intermediate whose value is defined by the electrophilic nature of its chloromethyl group. It provides a reliable and efficient method for introducing the 6-methoxypyridin-2-ylmethyl scaffold into target molecules. Its primary application as an alkylating agent for a wide range of N, O, and S nucleophiles makes it a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. A thorough understanding of its reactivity, synthetic routes, and safety protocols, as outlined in this guide, will empower researchers to effectively harness its synthetic potential.

References

- BenchChem. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Hang, D. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Google Patents.

- PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride.

- Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridine hydrochloride.

- BenchChem. (n.d.). An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: A Key Intermediate in Drug Discovery.

- BenchChem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.

- ChemBK. (2024). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.

- Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. RASĀYAN J. Chem.

- Combi-Blocks. (n.d.). Safety Data Sheet: this compound.

- da Silva, W. R., et al. (2021). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.

- Kazemi, F., & Jamali, S. (2015). Alkylation of Thiols in Green Mediums.

- Oki, T., et al. (2015). Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides. Chemical & Pharmaceutical Bulletin.

- Career Henan Chemical Co. (n.d.). 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6.

- Wang, W., et al. (2021).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 2-(chloromethyl)-6-methoxypyridine, CasNo.405103-68-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. fishersci.pt [fishersci.pt]

An In-depth Technical Guide on the Reactivity of 2-(Chloromethyl)-6-methoxypyridine hydrochloride with Nucleophiles

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-6-methoxypyridine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its value stems from a unique structural arrangement: a pyridine ring substituted with a reactive chloromethyl group and an electron-donating methoxy group. This guide provides a comprehensive technical overview of its reactivity profile, with a specific focus on nucleophilic substitution reactions. We will explore the underlying mechanistic principles, survey its reactions with a variety of nucleophiles, present detailed experimental protocols, and discuss its significance in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.

Introduction: The Molecular Profile of a Versatile Electrophile

This compound has emerged as a valuable intermediate for the synthesis of a wide range of organic compounds, particularly in the development of new pharmaceutical agents.[1] Its utility is anchored in the predictable and efficient reactivity of the chloromethyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing appropriate reaction conditions and ensuring safe handling.

| Property | Value | Reference |

| CAS Number | 405103-68-6 (for free base) | [2] |

| Molecular Formula | C₇H₉Cl₂NO | N/A |

| Molecular Weight | 194.06 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline solid | N/A |

| Solubility | Soluble in water, methanol, and DMF | N/A |

Structural and Electronic Features Influencing Reactivity

The reactivity of 2-(chloromethyl)-6-methoxypyridine is primarily dictated by the chloromethyl group at the 2-position of the pyridine ring. This group is highly susceptible to nucleophilic attack, behaving similarly to a benzylic halide. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophiles.

Conversely, the methoxy group at the 6-position is an electron-donating group, which can influence the overall electron density of the pyridine ring. The presence of the methoxy group is a key feature in many approved drugs, impacting ligand-target binding, physicochemical properties, and metabolic parameters.[3]

Importance in Medicinal Chemistry and Organic Synthesis

The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[4] The ability to functionalize this core selectively is therefore of high importance. This compound serves as a key electrophilic precursor for introducing the 6-methoxypyridin-2-ylmethyl moiety into various molecular structures.[5] This reactivity allows for the construction of diverse compound libraries for screening and lead optimization in drug discovery programs.[4]

Core Reactivity: Mechanistic Considerations

The Sₙ2 Pathway: A Predominant Mechanism

The primary reaction pathway for 2-(chloromethyl)-6-methoxypyridine with nucleophiles is the Sₙ2 (bimolecular nucleophilic substitution) reaction.[6] In this mechanism, the nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the chloride ion in a single, concerted step.

The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Factors that favor the Sₙ2 mechanism include the use of a good, unhindered nucleophile and a polar aprotic solvent.

Influence of the Hydrochloride Salt Form

2-(Chloromethyl)-6-methoxypyridine is often supplied as its hydrochloride salt. In this form, the pyridine nitrogen is protonated, which can influence the reactivity of the molecule. The protonated form may be less soluble in non-polar organic solvents. Typically, a base is required in the reaction mixture to neutralize the hydrochloride and liberate the free base form of the pyridine for the reaction to proceed efficiently.

Reaction Landscape: A Survey of Nucleophilic Partners

The versatility of this compound is demonstrated by its reactivity with a wide array of nucleophiles.[7]

N-Nucleophiles: Amines, Anilines, and Heterocycles

Primary and secondary amines are excellent nucleophiles for reaction with 2-(chloromethyl)-6-methoxypyridine. These reactions are commonly used to form 2-aminomethyl-6-methoxypyridine derivatives, which are important intermediates in the synthesis of various biologically active compounds.

-

Reaction Profile: The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the generated HCl.

O-Nucleophiles: Alcohols, Phenols, and Carboxylates

The reaction with O-nucleophiles, particularly under basic conditions, leads to the formation of ethers (Williamson ether synthesis) and esters.

-

Reaction Profile: Alcohols and phenols react in the presence of a strong base (e.g., sodium hydride) to form the corresponding alkoxide or phenoxide, which then acts as the nucleophile. Carboxylate salts can also be used to form esters.

S-Nucleophiles: Thiols and Thiophenols

Thiols and thiophenols are generally excellent nucleophiles and react readily with 2-(chloromethyl)-6-methoxypyridine to form thioethers.[7] Thiolates, the conjugate bases of thiols, are highly reactive soft nucleophiles.[8]

-

Reaction Profile: These reactions are often fast and can be carried out under mild conditions, typically in the presence of a base to deprotonate the thiol.

Experimental Design and Protocol Validation

General Considerations for Reaction Setup

-

Solvent: A polar aprotic solvent (e.g., DMF, acetonitrile, acetone) is generally preferred to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Base: A base is required to neutralize the hydrochloride salt and any HCl generated during the reaction. Common choices include potassium carbonate, sodium carbonate, or triethylamine.

-

Temperature: Reactions are often performed at room temperature, but gentle heating may be required for less reactive nucleophiles.

-

Monitoring: Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Experimental Protocol: A General Guideline for Nucleophilic Substitution

The following is a generalized protocol for the reaction of this compound with a generic nucleophile.

-

Preparation: To a solution of the nucleophile (1.1 equivalents) in a suitable solvent (e.g., DMF), add a base (1.2 equivalents, e.g., K₂CO₃).

-

Addition of Electrophile: Add this compound (1.0 equivalent) to the mixture.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Safety, Handling, and Storage

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a highly versatile and reactive building block that plays a crucial role in modern organic synthesis and drug discovery. Its predictable reactivity via the Sₙ2 pathway with a wide range of nucleophiles allows for the efficient construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in the synthetic chemist's toolbox is set to increase.

References

- Benchchem. (n.d.). 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride.

- Lookchem. (n.d.). Cas 405103-68-6, 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE.

- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- Alchem Pharmtech. (n.d.). CAS 405103-68-6 | 2-(CHLOROMETHYL)-6-METHOXYPYRIDINE.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- Benchchem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.